molecular formula C23H24N6O5 B2889342 5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1112433-93-8

5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2889342
CAS No.: 1112433-93-8
M. Wt: 464.482
InChI Key: OOLAJABYJPKLHX-UHFFFAOYSA-N
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Description

The compound “5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It belongs to the class of compounds known as amines, which are derivatives of ammonia where one or more of the hydrogens has been replaced by an alkyl or aryl group .

Scientific Research Applications

Synthesis and Antimicrobial Activities

The synthesis of novel triazole derivatives, such as 5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, has been explored for their potential antimicrobial activities. These compounds have been synthesized through complex chemical reactions involving ester ethoxycarbonylhydrazones and primary amines, yielding compounds that exhibit good or moderate activities against various microorganisms (Bektaş et al., 2007).

Anti-Inflammatory and Analgesic Properties

Further research into the applications of triazole derivatives extends to their anti-inflammatory and analgesic properties. Novel compounds derived from similar complex chemical structures have been shown to act as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, demonstrating significant analgesic and anti-inflammatory activities in pharmacological evaluations (Abu‐Hashem et al., 2020).

Solid-Phase Synthesis Techniques

The development of solid-phase synthesis techniques for peptide amides under mild conditions showcases the versatility of triazole derivatives in facilitating chemical reactions. Such methodologies enable the efficient synthesis of complex peptides, demonstrating the compound's utility in creating bioactive molecules (Albericio & Bárány, 2009).

Novel Heterocyclic Compounds Synthesis

The synthesis of heterocyclic compounds, including triazole derivatives, underscores the compound's role in creating new molecules with potential pharmacological applications. These compounds are synthesized through reactions involving various esters and amines, leading to the discovery of molecules with potential antimicrobial and anticancer properties (Fandaklı et al., 2012).

Cytotoxicity Evaluation

Research into the cytotoxicity of pyrazole and pyrimidine derivatives, which share structural similarities with the triazole compound , has contributed to the understanding of their potential as anticancer agents. These studies involve the synthesis of novel compounds and their evaluation against cancer cell lines, providing insights into their therapeutic potential (Hassan et al., 2014).

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, such as its potential as a urease inhibitor . Additionally, more research could be done to fully understand its synthesis and chemical properties.

Properties

IUPAC Name

5-amino-1-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(3-methoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O5/c1-13-18(26-23(34-13)17-9-8-16(32-3)11-19(17)33-4)12-29-21(24)20(27-28-29)22(30)25-14-6-5-7-15(10-14)31-2/h5-11H,12,24H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLAJABYJPKLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC(=CC=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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